Mivazerol Mivazerol Mivazerol is an alpha 2-adrenoceptor agonist.
Brand Name: Vulcanchem
CAS No.: 125472-02-8
VCID: VC0535562
InChI: InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14)
SMILES: C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

Mivazerol

CAS No.: 125472-02-8

Cat. No.: VC0535562

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mivazerol - 125472-02-8

Specification

CAS No. 125472-02-8
Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name 2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide
Standard InChI InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14)
Standard InChI Key RLHGFJMGWQXPBW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2
Canonical SMILES C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2
Appearance Solid powder

Introduction

Chemical and Structural Properties of Mivazerol

Mivazerol, chemically designated as 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide hydrochloride, possesses a molecular formula of C11H11N3O2HCl\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{2} \cdot \text{HCl} and a molecular weight of 253.68 g/mol . The free base form has a melting point of 197.6°C, while the hydrochloride salt melts at 287.8°C . Its structure features a benzamide backbone substituted with a hydroxy group and an imidazole-methyl moiety, critical for its alpha-2 adrenoceptor affinity .

Synthesis and Derivatives

Mivazerol was synthesized via a multi-step process involving condensation reactions, as detailed in patents by Cossement et al. . The hydrochloride salt (UCB-22073) enhances solubility and bioavailability, with an intraperitoneal LD50_{50} of 760 mg/kg in mice, indicating moderate acute toxicity .

Pharmacological Profile and Receptor Interactions

Mivazerol’s primary mechanism of action involves agonism at alpha-2 adrenoceptors, with high affinity (Ki=37nMK_i = 37 \, \text{nM}) for the alpha-2A subtype in human frontal cortex membranes . Competition binding assays using [3H][^3\text{H}]RX 821002 revealed non-subtype selectivity, as it similarly binds alpha-2B receptors in rat kidneys . Notably, its affinity for alpha-1 adrenoceptors (Ki=4.4μMK_i = 4.4 \, \mu\text{M}) and 5-HT1A_{1A} receptors (Ki=530nMK_i = 530 \, \text{nM}) is substantially weaker, underscoring its specificity .

Sympatholytic Effects

In pithed rats, Mivazerol dose-dependently inhibited spinal cord stimulation-induced increases in blood pressure, heart rate, and peripheral vascular resistance, effects abolished by the alpha-2 antagonist yohimbine . This prejunctional inhibition of norepinephrine release was observed in hippocampal, spinal cord, and brainstem tissues, with IC50_{50} values ranging from 1.5×108M1.5 \times 10^{-8} \, \text{M} to 7.5×108M7.5 \times 10^{-8} \, \text{M} . Unlike clonidine, Mivazerol also attenuated KCl-stimulated glutamate and aspartate release in the hippocampus, suggesting additional neuromodulatory roles .

Clinical Efficacy in Perioperative Settings

A multicenter Phase II trial (N=300N = 300) evaluated Mivazerol’s impact on hemodynamics and myocardial ischemia in coronary artery disease patients undergoing noncardiac surgery . Continuous infusion (1.5 µg/kg/h intraoperatively and for 72 hours postoperatively) yielded significant outcomes:

ParameterHigh-Dose MivazerolPlaceboP-value
Intraoperative Tachycardia30%51%0.002
Postoperative Ischemia20%34%0.026
Myocardial Infarction2%6%0.12

The high-dose group exhibited reduced tachycardia incidence (46% vs. 70% placebo) and required less antihypertensive therapy . Holter monitoring revealed a 41% relative risk reduction in intraoperative ischemia, particularly during emergence (11% vs. 30%) .

Mechanisms of Cardioprotection

Central vs. Peripheral Actions

Mivazerol’s anti-ischemic effects arise from dual mechanisms:

  • Central Sympatholysis: Reduces norepinephrine release in brainstem nuclei regulating cardiovascular tone .

  • Peripheral Action: Prejunctional alpha-2 activation inhibits sympathetic neurotransmission in vascular beds, notably the hindlimb . Paradoxically, postjunctional alpha-2 agonism increases peripheral resistance without affecting heart rate, avoiding hypotension common to other alpha-2 agonists .

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